molecular formula C₂₀H₁₂ B130552 Benzopyrene CAS No. 50-32-8

Benzopyrene

Cat. No. B130552
CAS RN: 50-32-8
M. Wt: 252.3 g/mol
InChI Key: FMMWHPNWAFZXNH-UHFFFAOYSA-N
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Description

Benzopyrene, specifically benzo[a]pyrene (BaP), is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. It is found in coal tar, tobacco smoke, and grilled foods, and is formed during the incomplete combustion of organic matter. BaP is also a component of atmospheric pollution and can be deposited on surfaces where it reacts with ozone, leading to mutagenic metabolites .

Synthesis Analysis

BaP can be metabolically activated through a series of enzymatic reactions involving mixed-function oxidases and epoxide hydratase. This metabolic pathway leads to the formation of diol epoxide intermediates, which are crucial in the binding of BaP to nucleic acids . The synthesis of BaP derivatives, such as benzo[1,2-b:4,5-b']dichalcogenophenes, has been developed, providing insights into the structural and physicochemical properties of BaP-related compounds .

Molecular Structure Analysis

The molecular structure of BaP and its metabolites is complex due to the presence of multiple chiral centers. The diol epoxide metabolites of BaP, for instance, exhibit high stereoselectivity in their formation and binding to DNA . The crystal structure of a BaP diol epoxide adduct with deoxyguanosine has been determined, revealing the absolute configuration and conformation of the adduct .

Chemical Reactions Analysis

BaP undergoes various chemical reactions, including oxidation by ligninases from fungi like Phanerochaete chrysosporium, leading to quinone products . Additionally, BaP deposited on surfaces can react with ozone to form mutagenic oxides . The enzymatic conversion of BaP to diol-epoxide intermediates involves specific isomers that bind to nucleic acids, implicating these intermediates in carcinogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of BaP and its derivatives are characterized by their planar molecular structures and their ability to form stable adducts with DNA. These adducts have been shown to have mutagenic and carcinogenic potentials, which are influenced by the chirality of the benzylic carbon atoms . The physicochemical properties of BaP-related compounds, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been studied using cyclic voltammetry and UV-vis spectra .

Relevant Case Studies

Several studies have focused on the interaction of BaP metabolites with cellular components. For example, the binding of BaP diol epoxides to DNA, RNA, and proteins in mouse skin has been examined, revealing high stereoselectivity and preferential binding at the 2-amino group of guanine . The influence of chirality on the solution conformations of DNA covalent adducts has also been studied, providing insights into the mutagenic and carcinogenic potentials of these adducts . Furthermore, integrated chemical-biological treatments have been explored to degrade BaP, combining chemical oxidation with biological degradation to reduce the environmental impact of this pollutant .

Scientific Research Applications

  • Carcinogenic Properties and Cell Transformation :

    • Benzopyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its genotoxic, mutagenic, and carcinogenic capabilities. Research on rats has shown that benzopyrene injections can cause the transformation of normal cells into malignant ones, particularly through mutations in the p53 tumor suppressor gene, which leads to cell immortality and malignancy development (Pertami et al., 2020).
  • Environmental Monitoring and Pollution Assessment :

    • Benzopyrene's presence in soils, bottom sediments, and sewage sludge highlights its environmental impact. Studies focus on developing extraction methods for benzopyrene from these mediums for environmental monitoring and assessing the impact on ecosystems. This research is crucial in environmental regulation and in assessing changes in soil degradation due to human activities (Ahmadiev, 2019).
  • Food Safety and Contamination :

    • In the context of food safety, benzopyrene is a concern due to its carcinogenic properties. It commonly forms in foods during high-temperature cooking, leading to increased attention on its detection methods and reduction measures. Understanding the properties, hazards, and sources of benzopyrene in foods is essential for ensuring food safety (Qiao-qia, 2014).
  • Mathematical Modeling in Cancer Research :

    • Mathematical models and computer simulations are used to study the development of malignant tumors induced by chemicals like benzopyrene. These models help in understanding the process of chemical carcinogenesis and the potential of anticarcinogenic substances in inhibiting tumor growth (Koutsi et al., 2020).
  • Therapeutic Effects Against Benzopyrene-Induced Injuries :

    • Research has also focused on exploring therapeutic substances, such as thymoquinone, which show promise in protecting against benzopyrene-induced lung injury. This involves investigating the impact of benzopyrene on oxidative stress, inflammation, and metabolic complications, and how certain compounds can mitigate these effects (Alzohairy et al., 2021).
  • Placental Transfer and Effects on Fetal Development :

    • Studies on the placental transfer of benzopyrene confirm that exposure to this compound during pregnancy can lead to the fetus being exposed to benzopyrene and/or its metabolites. This research is significant for understanding the implications of maternal exposure to environmental pollutants (Karttunen et al., 2010).
  • Biodegradation in Marine Environments :

    • The biodegradation of benzopyrene, particularly in marine environments, is an area of active research. This involves studying bacterial consortia capable of degrading benzopyrene, which is crucial for removing this pollutant from marine ecosystems (Aziz et al., 2018).

Safety And Hazards

Benzopyrenes are harmful because they form carcinogenic and mutagenic metabolites . They are considered pollutants and carcinogens . Short-term health effects can be a skin rash or eye irritation with redness and/or a burning sensation . Long-term health effects can be deadly .

Future Directions

The current status of bacterial degradation of Benzopyrene suggests that it remains an important strategy for its removal from the environment . The development of “omics” approaches is proposed as a new avenue of research on Benzopyrene degradation .

properties

IUPAC Name

benzo[a]pyrene
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InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H
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InChI Key

FMMWHPNWAFZXNH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID2020139
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[a]pyrene appears as a liquid. Presents a threat to the environment. Immediate steps should be taken to limits its spread to the environment. Easily penetrates the soil and contaminates groundwater or nearby waterways., Yellowish solid; Practically insoluble in water; [Merck Index] Yellow crystals; Insoluble in water; [MSDSonline], PALE YELLOW CRYSTALS., Odorless, silver-gray to black solid.
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Boiling Point

887 °F at 760 mmHg (NTP, 1992), BP: 310-312 °C at 10 mm Hg, Boiling point: > 360 °C at 760 mm Hg, 496 °C, 5612 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 1.62X10-3 mg/L at 25 °C, Soluble in benzene, toluene, xylene, and ether; slightly soluble in alcohol, Very soluble in chloroform, Solubility in aqueous caffeine is higher than in water; also, native DNA has a solubilizing effect, Solubility in water, g/100ml at 20 °C:
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Density

greater than 1 (NTP, 1992), 1.351, Density (at 20 °C): 1.4 g/cm³, >1
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Vapor Density

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), 8.7
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Vapor Pressure

5.49e-09 mmHg at 77 °F (NTP, 1992), 0.00000001 [mmHg], 5.49X10-9 mm Hg at 25 °C /extrapolated value/, Vapor pressure at 20 °C: negligible, depends upon the specific compound
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Mechanism of Action

Nuclear factor of activated T cell (NFAT)-3 is a member of the transcription factor NFAT family, which has been demonstrated to be responsible for the up-regulation of the pro-inflammatory cytokine tumor necrosis factor (TNF) in the immune system. ...studies have also shown that TNF is able to induce cell transformation in mouse epidermal Cl41 cells by induction of cyclooxygenase-2 (COX-2) expression. To provide direct evidence for NFAT3 in the environmental carcinogen-caused carcinogenic effect, (+/-)-benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE), an ultimate environmental carcinogen metabolized from benzo[a]pyrene, was utilized. /Investigators/ found that exposure of Cl41 cells to B[a]PDE was able to induce cell transformation in Cl41 cells, while specific knock-down of NFAT3 resulted in the dramatic inhibition of this cell transformation. The tumorigenicity of B[a]PDE-caused transformed cells was confirmed in nude mice, whereas the tumor formation of B[a]PDE-treated NFAT3 small interference RNA (siRNA) knock-down cells was significantly reduced. Further studies showed that the role of NFAT3 in B[a]PDE-caused cell transformation was mediated by up-regulation of its downstream targeted gene TNF. This conclusion was based on the findings that inhibition of NFAT3 activation by either FK506 or NFAT3 siRNA dramatically down-regulated the TNF induction upon B[a]PDE exposure, and that knock-down of TNF by its specific siRNA also led to abrogation of B[a]PDE-induced cell transformation in Cl41 cells and their tumorigenicity in nude mice. Collectively, these results provide direct evidence for the important role of NFAT3 activation in B[a]PDE-induced cell transformation by up-regulation of TNF expression in mouse epidermal Cl41 cells, further suggesting that B[a]PDE may exert its tumor promotion effect on skin carcinogenesis, at least partially, by inducing TNF expression., The p53 tumor suppressor is a mutational target of environmental carcinogen anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). /Investigators/ now demonstrate that p53 plays an important role in regulation of cellular responses to BPDE. Exposure of p53-null H1299 human lung cancer cells to BPDE resulted in S and G(2) phase cell cycle arrest, but not mitotic block, which correlated with induction of cyclin B1 protein expression, down-modulation of cell division cycle 25C (Cdc25C) and Cdc25B protein levels, and hyperphosphorylation of Cdc25C (S216), cyclin-dependent kinase 1 (Cdk1; Y15), checkpoint kinase 1 (Chk1; S317 and S345) and Chk2 (T68). The BPDE-induced S phase block, but not the G(2)/M phase arrest, was significantly attenuated by knockdown of Chk1 protein level. The BPDE-mediated accumulation of sub-diploid fraction (apoptotic cells) was significantly decreased in H1299 cells transiently transfected with both Chk1 and Chk2 specific siRNAs. The H460 human lung cancer cell line (wild-type p53) was relatively more sensitive to BPDE-mediated growth inhibition and enrichment of sub-diploid apoptotic fraction compared with H1299 cells. The BPDE exposure failed to activate either S or G(2) phase checkpoint in H460 cells. Instead, the BPDE-treated H460 cells exhibited a nearly 8-fold increase in sub-diploid apoptotic cells that was accompanied by phosphorylation of p53 at multiple sites. Knockdown of p53 protein level in H460 cells attenuated BPDE-induced apoptosis but enforced activation of S and G(2) phase checkpoints. In conclusion, the present study points towards an important role of p53 in regulation of cellular responses to BPDE in human lung cancer cells. /Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)/, Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant, which may contribute to the development of human cancer. The ultimate carcinogenic BaP metabolite produced by cytochrome P450 enzymes (CYP), such as CYP1A1 and CYP1B1, anti-BaP-7,8-diol-9,10-epoxide, binds covalently to DNA and causes mutations. The levels of various CYP isoforms can be significantly modulated under inflammatory conditions. As the chronic inflammation is known to contribute to carcinogenesis, we investigated interactions of a major proinflammatory cytokine, tumor necrosis factor-alpha (TNF-alpha), and BaP in regulation of the expression of CYP1A1/1B1 and induction of DNA damage in rat liver epithelial WB-F344 cells. TNF-alpha enhanced induction of CYP1B1, while it simultaneously suppressed the BaP-induced CYP1A1 expression. The observed deregulation of CYP1 induction was found to be associated with a significantly enhanced formation of DNA adducts. The elevated DNA damage corresponded with increased phosphorylation of p53 tumor suppressor at Ser-15 residue, enhanced accumulation of cells in the S-phase of cell cycle and potentiation of BaP-induced apoptosis. Inhibition of CYP1B1 by fluoranthene significantly decreased both the formation of DNA adducts and the induction of apoptosis in WB-F344 cells treated with BaP and TNF-alpha, thus suggesting that this isoform might be responsible for genotoxic effects of BaP in nonparenchymal liver cells. Our results seem to indicate that inflammatory conditions might enhance genotoxic effects of carcinogenic polycyclic aromatic hydrocarbons through upregulation of CYP1B1 expression., Benzo[a]pyrene (BaP), a potent carcinogen, has been shown to induce apoptosis via activation of caspase-3. However, the upstream of caspase-3 and other apoptosis signaling remain to be elusive. Herein, /investigators/ demonstrated that treatment of Hepa1c1c7 cells with BaP increased the transcriptional expression of aryl hydrocarbon nuclear transporter and cytochrome P450 1A1 in a time and dose-dependent manner but did not aromatic hydrocarbon receptor. Also, the catalytic activation of caspase-3 and caspase-9 was induced whereas that of caspase-3 and caspase-9 was not by the addition of BaP. BaP also induced the mitochondrial dysfunction, including transition of mitochondria membrane potential and cytosolic release of cytochrome c. Furthermore, a decrease in the expression of Bcl-2 to Bax ratio and phosphorylation of p53(Ser 15) were observed in BaP-treated cells. Taken together, these results demonstrated that BaP-induced apoptosis of Hepa1c1c7 cells via activation of intrinsic caspase pathway including caspase-3, caspase-9, with mitochondrial dysfunction and p53 activation., For more Mechanism of Action (Complete) data for Benzo(a)pyrene (10 total), please visit the HSDB record page.
Record name Benzo(a)pyrene
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Product Name

Benzo[a]pyrene

Color/Form

Pale yellow monoclinic needles from benzene and methanol, Yellowish plates, needles from benzene + methanol; crystals may be monoclinic or orthorhombic, Yellowish plates (from benzene and ligroin)

CAS RN

50-32-8, 6699-27-0, 34505-58-3, 42299-33-2
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Melting Point

349.7 to 351.5 °F (NTP, 1992), 179 °C, 178.1 °C, 3497-3515 °F
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Synthesis routes and methods

Procedure details

Two spots were prepared by manual streaking on a glass plate. The bottom layer of each spot consisted of 0.15 mL of a 4 mg/mL porcine 300 Bloom gelatin solution containing 1.2 mg/mL pararosaniline (PRA) reduced with solid sodium metabisulfite, spread over an area of 1100-1500 mm2. After drying in air for two hours, the second layer, containing the following materials, was deposited. 0.05 mL of fresh rat liver microsomes containing approximately 62 mg/mL protein was added to 0.30 mL of a sodium phosphate buffer solution (pH=7.4) containing 4 mg/mL porcine 300 Bloom gelatin, and admixed with 0.02 mL of a solution containing 3 mM MgCl2, 50 mM tris(hydroxymethyl-)aminomethane buffer (pH=7.4) and 15 mM KCl. To this solution was added 10.5 mg solid reduced nicotinamide adenine dinucleotide phosphate (NADPH). 0.25 mL of this material was deposited over an area of 1300-1700 mm2, completely covering the bottom layer, and was air dried for two hours. Subsequently, 0.05 mL of a 0.5 mg/mL solution of benzo(a)pyrene was applied to one of the spots. Within less than five minutes, violet color began to appear, and was well developed within twenty minutes. The untreated spot, to which no benzo(a)pyrene had been added, remained transparent and clear, with no apparent violet color.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzopyrene
Reactant of Route 2
Benzopyrene
Reactant of Route 3
Benzopyrene
Reactant of Route 4
Benzopyrene
Reactant of Route 5
Benzopyrene
Reactant of Route 6
Benzopyrene

Citations

For This Compound
24,300
Citations
ME Doremire, GE Harmon, DE Pratt - Journal of Food Science, 1979 - Wiley Online Library
3,4‐benzopyrene, found in smoked products, serves as an indicator of the possible presence of other polycyclic aromatic hydrocarbons (PAH) and has been used repeatedly as a …
Number of citations: 57 ift.onlinelibrary.wiley.com
P Stocks - British journal of cancer, 1960 - ncbi.nlm.nih.gov
… effect, but if so it is smaR in comparison with that of 3: 4 benzopyrene which clearly emerges from this analysis as the hydrocarbon of outstanding importance. These results agree with …
Number of citations: 206 www.ncbi.nlm.nih.gov
SA Lesko, A Smith, POP Ts'o, RS Umans - Biochemistry, 1968 - ACS Publications
Stephen A. Lesko, Jr., Allan Smith, Paul OP Ts’o, and Robert S. Umans abstract: Complexing of 3, 4-benzpyrene (BP) with a series of nucleosides, 5'-nucleotides, native and de-natured …
Number of citations: 83 pubs.acs.org
K Ji, Y Zhang, F Jiang, L Qian, H Guo, J Hu… - Journal of vascular …, 2014 - Elsevier
… A key component of cigarette smoke is 3,4-benzopyrene. We demonstrate that 3,4-benzopyrene may contribute to the pathogenesis of AAA, thus providing new evidence that tobacco is …
Number of citations: 25 www.sciencedirect.com
VU Fossato, C Nasci, F Dolci - Marine Environmental Research, 1979 - Elsevier
From July, 1975 to November, 1976 mussels from the Laguna Veneta, north-east Italy, and the adjacent Adriatic Sea were collected bimonthly at ten stations and analysed for 3,4-…
Number of citations: 39 www.sciencedirect.com
HV Gelboin, E Huberman… - Proceedings of the …, 1969 - National Acad Sciences
… produced after treatment with benzopyrene. The results … effect of benzopyrene and the toxic effect of benzopyrene is due to … of the enzymatic hydroxylation of benzopyrene, was found to …
Number of citations: 216 www.pnas.org
S Szmigielski, A Szudzinski… - … : Journal of the …, 1982 - Wiley Online Library
C 3 H/HeA mice with high incidence of spontaneous breast cancer and Balb/c mice treated with 3,4‐benzopyrene (BP) (by painting of the skin resulting in the development of skin cancer…
Number of citations: 249 onlinelibrary.wiley.com
RP Weber, JM Coon, AJ Triolo - Science, 1974 - science.org
… -benzopyrene was observed in rats given a single dose of nicotine. Prior treatment of rats with nicotine decreased benzopyrene … tissues also decreased benzopyrene hydroxylase activity…
Number of citations: 33 www.science.org
FJC Roe - Nature, 1962 - nature.com
… benzopyrene at each application developed benign and malignant tumours of the skin•,•. Yet, in experiments in which graded dilutions of benzopyrene in acetone were applied to mouse …
Number of citations: 33 www.nature.com
W Davies, JR Wilmshurst - British Journal of Cancer, 1960 - ncbi.nlm.nih.gov
(USA) BP is detected by a spectrophotometric method which as used byKuratsune (1956) is considered completelyreliable (Fieser, 1957). Another group of polycyclic hydrocarbons …
Number of citations: 35 www.ncbi.nlm.nih.gov

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